molecular formula C18H21N5O2 B2437854 4-Methyl-6-(2-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893962-50-0

4-Methyl-6-(2-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2437854
M. Wt: 339.399
InChI Key: QADXNPGFCMEAFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole compounds can be synthesized through a variety of methods. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . The development of new methods for the synthesis of imidazole compounds is an urgent task .

properties

IUPAC Name

4-methyl-6-(2-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-4-9-23-16(24)14-15(20(3)18(23)25)19-17-21(10-11-22(14)17)13-8-6-5-7-12(13)2/h5-8H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADXNPGFCMEAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC=C4C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-8-(2-methylphenyl)-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione

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